molecular formula C8H8Cl2 B3024782 1-Chloro-3-(2-chloroethyl)benzene CAS No. 5182-43-4

1-Chloro-3-(2-chloroethyl)benzene

Cat. No.: B3024782
CAS No.: 5182-43-4
M. Wt: 175.05 g/mol
InChI Key: UFXJPOIJORJPLO-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-chloroethyl)benzene is a chemical compound with the CAS Number: 5182-43-4 . It has a molecular weight of 175.06 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a 2-chloroethyl group attached to it . The InChI code for this compound is 1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.069 g/mL at 25 °C . The refractive index of this compound is 1.53 .

Scientific Research Applications

Reagent in Organic Synthesis

1-Chloro-3-(2-chloroethyl)benzene has been utilized as a reagent in organic synthesis. Yus, Ramón, and Gómez (2002) demonstrated its application in creating dilithium reagents, which are useful for generating diols with diverse structural features. This study highlights its role in advancing organometallic chemistry and facilitating complex synthesis processes (Yus, Ramón, & Gómez, 2002).

Role in Photochemical Processes

Maruyama and Otsuki (1977) researched the photochemical synthesis involving this compound. Their work focused on the irradiation of benzene solutions, leading to the production of specific naphthoquinones. This study contributes to our understanding of photochemical reactions in organic chemistry (Maruyama & Otsuki, 1977).

Application in Friedel-Crafts Alkylation

The compound has been used in Friedel-Crafts alkylation reactions. Masuda, Nakajima, and Suga (1983) explored its application in creating optically active compounds, demonstrating its importance in stereochemistry and catalysis research (Masuda, Nakajima, & Suga, 1983).

Exploring Radical Interactions

Saito and Yoshida (1974) studied the formation of free radicals from this compound in γ-irradiated organic matrices. This research is significant in understanding radical chemistry and its implications in broader chemical processes (Saito & Yoshida, 1974).

Synthesis of Pyridazinone Derivatives

Chao (2010) demonstrated the use of this compound in synthesizing pyridazinone derivatives. This research adds to the knowledge of heterocyclic compound synthesis and their potential applications (Chao, 2010).

Role in Organometallic Chemistry

Englert, Haerter, Vasen, Salzer, Eggeling, and Vogt (1999) explored the role of this compound in organometallic chemistry. Their work involved creating chiral tricarbonyl complexes, contributing significantly to the field of catalysis and asymmetric synthesis (Englert et al., 1999).

Mechanism of Action

Properties

IUPAC Name

1-chloro-3-(2-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXJPOIJORJPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559355
Record name 1-Chloro-3-(2-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5182-43-4
Record name 1-Chloro-3-(2-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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